![molecular formula C19H16N6OS B2373536 N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891110-32-0](/img/structure/B2373536.png)
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
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Overview
Description
Scientific Research Applications
Synthesis of Triazolopyridine Derivatives
The compound can be used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines . This method provides facile access to synthetically and biologically important triazolopyridine derivatives .
Potential c-Met Kinase Inhibitors
The compound can be used in the development of potential c-Met kinase inhibitors . The compound exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Construction of Thermally Stable Energetic Materials
The compound can be used as a building block for the construction of very thermally stable energetic materials .
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, c-Met kinase, and inhibits its activity .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways involved in cell growth and survival . This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell proliferation and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, leading to reduced cell growth and increased cell death .
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-2-4-15(5-3-13)21-18(26)12-27-19-23-22-17-7-6-16(24-25(17)19)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJQSSSZLHCOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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